
160215-60-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 160215-60-1 is known as PSA1 141-150 . It is a prostate-specific antigen 1 peptide used for immunotherapy in cancer trials . The molecular formula of this compound is C55H93N13O13S .
Molecular Structure Analysis
The IUPAC name of this compound provides insight into its molecular structure. It is a complex structure with multiple amino acid residues, including phenylalanine, leucine, threonine, proline, lysine, glutamine, cysteine, and valine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1176.47 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 1492.6±65.0°C at 760 mmHg . It is soluble in DMSO .Applications De Recherche Scientifique
Tox21 Program: Advancements in Toxicology
The Tox21 program represents a significant shift in the assessment of chemical hazards. It focuses on using in vitro assays for target-specific, mechanism-based biological observations. This approach aims to reduce reliance on traditional animal toxicology studies and promises a more comprehensive understanding of toxicological space through a systems-biology approach. The program's progress highlights its potential in transforming the field of toxicology, making it a key application in scientific research related to chemicals like "160215-60-1" (Tice, Austin, Kavlock, & Bucher, 2013).
Enhancing Science Communication and Policy
Effective communication of scientific results to policymakers, citizens, and stakeholders is crucial. Initiatives to improve this communication, including training, workshops, and engagement projects, help bridge the gap between science and society. These efforts ensure that scientific findings, possibly including those related to "this compound", are understood and utilized in decision-making processes (Thielen-del Pozo et al., 2020).
Integrative Data Portals in Space Weather Research
The Space Weather Technology, Research and Education Center (SWx TREC) exemplifies the use of integrative data portals and model/algorithm testbeds in research. This approach facilitates the understanding and prediction of space weather, highlighting the importance of accessible data sets and models in scientific research. Such frameworks could be relevant for managing and interpreting data related to "this compound" (Pankratz et al., 2020).
Federated and Intelligent Datacubes
The concept of federated and intelligent datacubes addresses environmental challenges by speeding up research through large dataset leverage. This method is significant for comprehensively managing and analyzing large-scale data, which could include information related to "this compound" (Atherton, Löwe, & Heinen, 2020).
Crowdsourcing in Scientific Research
Crowdsourcing in scientific research offers a horizontally distributed approach that maximizes resources, promotes inclusiveness, and increases rigor. This model, which contrasts with traditional small-team investigations, could be applied to research involving "this compound", enabling more ambitious projects and diverse insights (Uhlmann et al., 2019).
Propriétés
Numéro CAS |
160215-60-1 |
|---|---|
Formule moléculaire |
C₅₅H₉₃N₁₃O₁₃S |
Poids moléculaire |
1176.47 |
Séquence |
One Letter Code: FLTPKKLQCV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


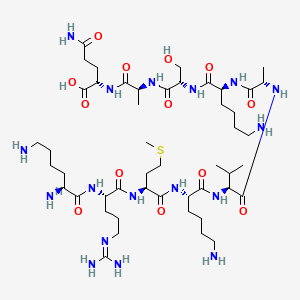
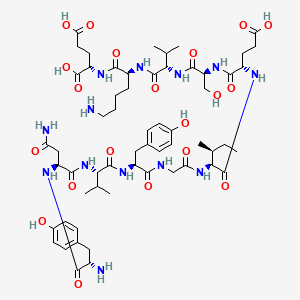
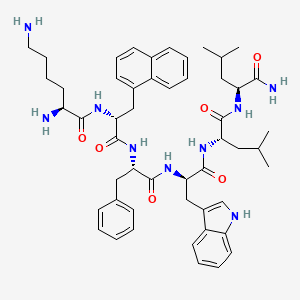
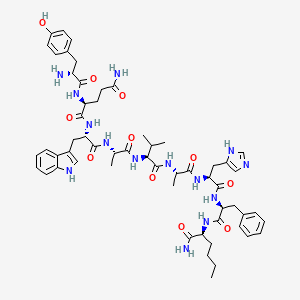
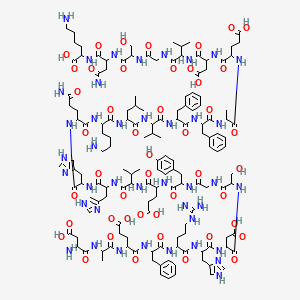
![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
